molecular formula C16H21NO4 B8132318 Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate

Cat. No.: B8132318
M. Wt: 291.34 g/mol
InChI Key: NNEAWJLZENHYIU-UHFFFAOYSA-N
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Description

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyl group, and a tetrahydrofuran ring with an oxo group. This compound is often used in organic synthesis, particularly in the protection of amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-benzyl-2-oxotetrahydrofuran. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate involves the formation of stable carbamate bonds with amino groups. This prevents the amino groups from participating in unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate is unique due to its combination of a benzyl group and a tetrahydrofuran ring, which provides specific steric and electronic properties. This makes it particularly useful in the selective protection of amino groups in complex molecules .

Properties

IUPAC Name

tert-butyl N-(3-benzyl-2-oxooxolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-20-13(16)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEAWJLZENHYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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